N-Benzylideneaniline

Homogeneous Catalysis Imine Hydrogenation Palladium Catalysts

Researchers often struggle to interpret substituent effects due to the lack of a true baseline imine. N-Benzylideneaniline (CAS 1750-36-3) is the definitive unsubstituted Schiff base model compound, providing a fixed structural and electronic reference. • **Quantitative Benchmark:** Hydrolysis free energy barriers (53 & 132 kJ mol⁻¹) for stability comparisons. • **SAR Control:** Baseline antiproliferative activity against A549 & HeLa cell lines. • **Green Chemistry:** Achieves 85% yield using catalytic Kinnow peel powder. Available in research-grade purity with immediate global shipment.

Molecular Formula C13H11N
Molecular Weight 181.23 g/mol
CAS No. 1750-36-3
Cat. No. B3420153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylideneaniline
CAS1750-36-3
Molecular FormulaC13H11N
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC2=CC=CC=C2
InChIInChI=1S/C13H11N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-11H
InChIKeyUVEWQKMPXAHFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylideneaniline Overview


N-Benzylideneaniline (CAS 1750-36-3) is the foundational aromatic Schiff base (imine) formed via the condensation of benzaldehyde and aniline, serving as the unsubstituted reference scaffold for an extensive family of benzylideneaniline derivatives [1]. Characterized by a central C═N linkage bridging two phenyl rings, it exhibits the fundamental electronic and conformational properties of the class, including a non-planar geometry in solution and a susceptibility to hydrolysis under neutral aqueous conditions [2][3]. Its procurement value lies in its role as the baseline compound for establishing structure-activity relationships (SAR) and for mechanistic studies where substituent electronic effects must be deconvoluted from the core scaffold's intrinsic behavior [4].

Prototypical Schiff base for imine chemistry studies
Unsubstituted parent as reference control for derivative research
Foundational model for conformation, reactivity, and electronic properties

N-Benzylideneaniline Irreplaceability


The electronic and steric environment of the N-Benzylideneaniline core is exquisitely sensitive to aryl substitution, rendering even simple analogs functionally distinct. The introduction of electron-donating or -withdrawing groups on either the benzylidene or aniline ring fundamentally alters the electronic structure, as evidenced by non-linear and substituent-specific effects on NMR chemical shifts [1], electrochemical reduction potentials [2], and thermal isomerization kinetics, where substituent push-pull effects can alter isomerization rate constants by up to three orders of magnitude relative to the unsubstituted parent [3]. Furthermore, the hydrolytic degradation pathway and barrier height are directly determined by the nature and position of ring substituents, with o-hydroxy aniline derivatives exhibiting a completely different, more labile hydrolysis mechanism compared to the unsubstituted compound [4]. Consequently, experimental data or mechanistic models derived from substituted analogs cannot be reliably extrapolated to the N-Benzylideneaniline scaffold, necessitating procurement of the authentic, unsubstituted reference compound for accurate baseline measurements, SAR anchor points, and catalyst benchmarking studies.

Ring substitution alters conformation and electronic distribution, shifting reactivity from the parent baseline
Hydrolysis kinetics are sensitive to minor structural changes, impacting solution stability predictions
Catalytic and biological interaction profiles may differ, limiting the utility of substituted analogs as direct replacements

N-Benzylideneaniline Performance Metrics


Green Synthesis Yield Advantage

In transfer hydrogenation using formic acid, Pd(II) catalysts with hemilabile P,N-ligands achieve near-quantitative conversion of N-Benzylideneaniline, with activities reaching ~100% for select complexes, enabling substrate/catalyst ratios up to 1000/1 upon reactor recharge [1]. In contrast, Ru-carbonyl polypyridine complexes exhibit a wide conversion range of 21–91% after 2 hours for the same substrate, with Ru(phen)(CO)₂Cl₂ delivering the highest 91% conversion [2]. This demonstrates that Pd(II)-PN systems offer superior catalytic efficiency and recyclability for this specific imine substrate, a critical differentiator for process chemistry selection.

Synthesis Yield
Head-to-head
85% yield
vs. lower derivative yields
Supports green synthesis selection; indicates higher yield under tested conditions
Kinnow peel powder catalyst; ANOVA-confirmed difference
Homogeneous Catalysis Imine Hydrogenation Palladium Catalysts Ruthenium Catalysts

Hydrolytic Stability Benchmark

N-Benzylideneaniline acts as a potent inhibitor of lignostilbene-α,β-dioxygenase (LSD), a key enzyme in plant hormone and vitamin A biosynthesis pathways. However, the unsubstituted parent compound (IC50 not explicitly reported in this study) serves as the baseline for SAR, where specific substitutions dramatically alter potency. For instance, the derivative N-(4-hydroxybenzylidene)-3-methoxyaniline exhibits an IC50 of 0.3 µM against LSD [1]. In contrast, when evaluated for antiproliferative effects against human cancer cell lines (A549 and HeLa), a series of N-Benzylideneanilines, including the parent, showed effects to varying extents, but the unsubstituted compound does not possess sub-micromolar potency [2]. This differentiation establishes N-Benzylideneaniline as a selective tool for probing LSD-related pathways rather than a broad-spectrum cytotoxic agent, a crucial distinction for target identification and chemical biology procurement.

Hydrolysis Barrier
Class-level
53 kJ mol⁻¹ (hydration)
ca. 132 kJ mol⁻¹ (lysis)
Benchmark for predicting shelf-life and aqueous stability relative to o-hydroxy analogs
DFT calculation, neutral conditions, room temperature
Enzyme Inhibition Lignostilbene Dioxygenase (LSD) IC50 Antiproliferative

Cytotoxic Potency Baseline

The unsubstituted N-Benzylideneaniline scaffold exhibits a specific electronic structure defined by its HOMO-LUMO gap and chemical hardness, which are directly tunable via aryl substitution. For chiral-substituted derivatives, DFT calculations at the M06-2X/6-311+G(d,p) level reveal that HOMO-LUMO gaps can range from larger values (higher chemical hardness) in derivatives with localized HOMOs to significantly smaller gaps (higher polarizability) in those with extended π-delocalization [1]. Furthermore, the thermal cis→trans isomerization rate constant at 25°C for push-pull substituted N-Benzylideneanilines can be accelerated by three orders of magnitude (10³) compared to compounds with the opposite substituent arrangement [2]. This demonstrates that the parent compound's electronic and dynamic properties are not static but represent a precise, unperturbed baseline from which substitutional effects can be rationally and quantitatively engineered.

Antiproliferative Baseline
Class-level
Baseline activity reported
Provides SAR reference for derivative studies in A549 and HeLa models
Antiproliferative effects vary among compounds; review required
DFT Calculations HOMO-LUMO Gap cis-trans Isomerization Substituent Effects

Viscosity and Molecular Association

N-Benzylideneanilines undergo relatively fast hydrolysis under neutral conditions at room temperature via two possible cyclic transition state pathways, with the specific mechanism and barrier height dictated by ring substitution [1]. Unsubstituted N-Benzylideneaniline hydrolyzes via a slower two-step pathway where the hydration step is rate-limiting, with a conservative free energy barrier (ΔG‡) for the lysis step of approximately 132 kJ mol⁻¹. In stark contrast, derivatives from o-hydroxyaniline exhibit a fast enthalpy-driven hydration step over a much lower ΔG‡ barrier of 53 kJ mol⁻¹ before the rate-limiting lysis step [1]. This demonstrates that the unsubstituted parent compound possesses a distinct hydrolytic fingerprint, making it the essential control for any study where aqueous stability of the imine bond is a variable, such as in sensor development or biological assay design.

Melt Rheology
Head-to-head
Molecular association observed
similar to p-toluidine analog; distinct from trans-stilbene
Defines rheological profile for melt processing applications
Viscosity measured near melting temperatures
Hydrolysis Degradation Kinetics DFT Modeling Schiff Base Stability

N-Benzylideneaniline Application Scenarios


Imine Conformation and Electronic Structure

N-Benzylideneaniline serves as a critical benchmark substrate for evaluating new homogeneous catalysts for imine hydrogenation. Its unsubstituted nature eliminates electronic and steric biases from ring substituents, providing a clear baseline for assessing catalyst activity and selectivity. Direct comparative data show that Pd(II)-PN catalysts achieve ~100% conversion with excellent recyclability (S/C = 1000/1), while Ru-carbonyl polypyridine systems yield only 21–91% conversion under comparable conditions [1][2]. Researchers developing next-generation catalysts should use this compound to establish true catalyst performance against these known quantitative benchmarks.

Hydrolytic Stability Benchmark

In chemical biology, N-Benzylideneaniline is the essential reference scaffold for developing inhibitors of lignostilbene-α,β-dioxygenase (LSD), a key enzyme in abscisic acid and vitamin A biosynthesis. While optimized derivatives like N-(4-hydroxybenzylidene)-3-methoxyaniline achieve sub-micromolar IC50 (0.3 µM), the unsubstituted parent allows for the unambiguous attribution of potency gains to specific substituents [1]. Its use as a SAR anchor point is critical for rational inhibitor design, as it avoids the confounding cytotoxicity observed with some substituted analogs in antiproliferative assays [2]. Procurement of the unsubstituted compound is non-negotiable for establishing baseline activity and selectivity in this enzyme system.

Medicinal Chemistry SAR Control

For computational chemists and photophysicists, N-Benzylideneaniline is the indispensable 'zero-point' reference for modeling the class. Its electronic structure (HOMO-LUMO gap, polarizability) and dynamic behavior (cis-trans isomerization kinetics) represent the unperturbed baseline from which the quantitative effects of substituents can be measured. Studies show that substituent introduction can alter isomerization rate constants by a factor of 1,000 and tune HOMO-LUMO gaps by over 0.5 eV [1][2]. Therefore, any DFT or TD-DFT study aiming to predict or rationalize the properties of substituted benzylideneanilines must use the parent compound as the initial validation point for the chosen computational methodology.

Green Synthesis Precursor

The design of imine-based chemosensors and chemodosimeters requires a precise understanding of hydrolytic stability. N-Benzylideneaniline provides the reference hydrolytic profile for the class, degrading via a two-step pathway with a lysis barrier (ΔG‡) of approximately 132 kJ mol⁻¹ under neutral conditions [1]. This contrasts sharply with o-hydroxyaniline derivatives, which exhibit a much lower initial hydration barrier of 53 kJ mol⁻¹ and a faster overall degradation. Researchers must use the unsubstituted parent compound as a control to decouple the intrinsic stability of the imine bond from the rate-accelerating effects of ortho-substituents, ensuring that sensor response is attributed to analyte interaction rather than uncontrolled hydrolysis.

Application
Selection Property
Validation Focus
Imine Structure & Conformation
Unsubstituted parent baseline
DFT and molecular modeling
Hydrolytic Stability Benchmarking
Quantified energy barriers
Aqueous stability prediction
SAR Control in Cell Models
Antiproliferative assay baseline
Activity attribution to substituents
Green Catalytic Synthesis
Reported higher-yield substrate
Process efficiency & atom economy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzylideneaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.